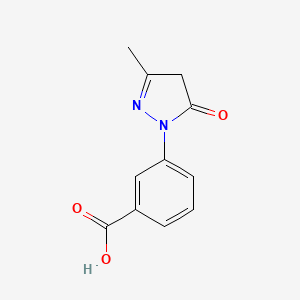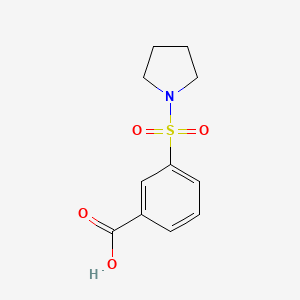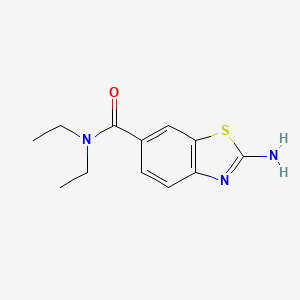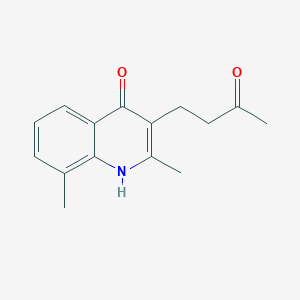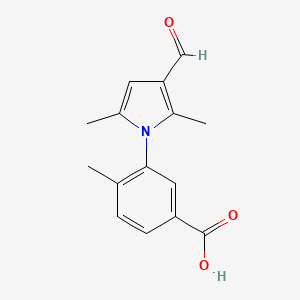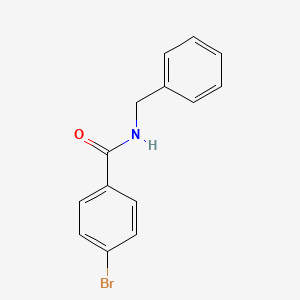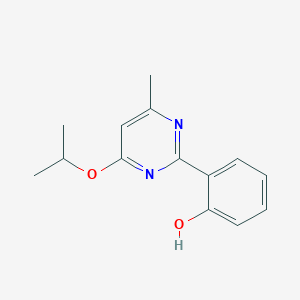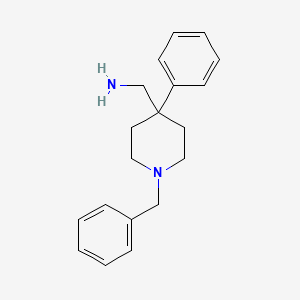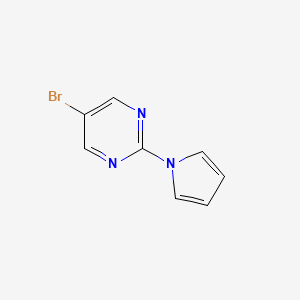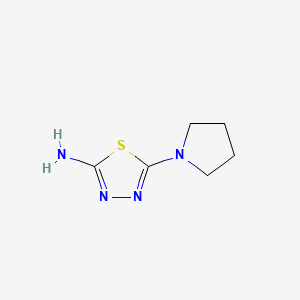
5-Pyrrolidin-1-yl-1,3,4-thiadiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of 5-Pyrrolidin-1-yl-1,3,4-thiadiazol-2-amine and related compounds involves cyclization reactions catalyzed by transition metals such as manganese(II). For instance, substituted thiosemicarbazide/thiohydrazide is cyclized into the corresponding thiadiazole in the presence of manganese(II) nitrate, leading to compounds with significant stability and intramolecular as well as intermolecular hydrogen bonding, crystallizing in the monoclinic system (Dani et al., 2013).
Molecular Structure Analysis
The molecular geometry and electronic structure of 5-Pyrrolidin-1-yl-1,3,4-thiadiazol-2-amine have been comprehensively investigated, revealing the compound's stable conformers through potential energy scans and high-level computational methods. Structural optimizations using DFT methods have provided insights into the ground state structure, vibrational wavenumbers, and electronic transitions indicating stability and potential for π⋯π transitions (Shukla et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving 5-Pyrrolidin-1-yl-1,3,4-thiadiazol-2-amine exhibit a variety of pathways, including tautomerism and the formation of complexes with metals such as cobalt(II) and zinc(II). These reactions are indicative of the compound's reactive nature and its ability to form stable complexes with a distorted octahedral geometry, contributing to its chemical versatility (Dulare et al., 2010).
Physical Properties Analysis
The physical properties of 5-Pyrrolidin-1-yl-1,3,4-thiadiazol-2-amine, such as melting points, solubility, and crystal structure, are influenced by its molecular conformation and intermolecular interactions. Studies have shown that different conformations can lead to varied physical behaviors, highlighting the compound's complex physical characteristic spectrum (Laurella & Erben, 2016).
Chemical Properties Analysis
The chemical properties of 5-Pyrrolidin-1-yl-1,3,4-thiadiazol-2-amine, such as reactivity, stability, and electronic structure, are significantly influenced by its unique molecular framework. Investigations into its electronic properties, including HOMO and LUMO energies, have revealed insights into the compound's stability and reactivity. Moreover, its interaction with various reagents and its potential in forming complexes with metals underscore its versatile chemical nature (Strzemecka, 2007).
Scientific Research Applications
1. Anticonvulsive Activity
- Methods of Application : The amino, alkoxy, and alkylsulfanyl derivatives of pyrano[4″,3″:4′,5′]pyrido-[3′,2′:4,5]thieno[3,2-d]pyrimidines were prepared based on 8-chloro-2,2-dimethyl-5-pyrrolidin-1-yl-1,4-dihydro-2H-pyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidine .
- Results or Outcomes : The compounds synthesized showed anticonvulsant activity, although the study did not provide specific quantitative data .
2. Anticancer Activity
- Methods of Application : The one-pot reactions involving (N-isocyanimine)triphenylphosphorane, tertiary amines, and carboxylic acids resulted in the formation of 1,3,4-oxadiazoles in moderate to good yields through a consecutive oxidative Ugi/aza-Wittig reaction .
- Results or Outcomes : Preliminary biological evaluation demonstrated that compound 4f inhibited hepatoma cells efficiently, suggesting potentially broad applications of the approach for synthesis and medicinal chemistry .
3. Antitumor Activity
- Methods of Application : The standard MTT assay was used in vitro to evaluate the antitumor activity of the compound .
- Results or Outcomes : The study did not provide specific quantitative data on the results of the antitumor activity .
4. Inverse Agonists of the Retinoic Acid-Related Orphan Receptor γ (RORγt)
- Methods of Application : The study demonstrated that replacing a non-stereochemical with a stereochemical group was beneficial for the activity of a new series of cis-3,4-diphenylpyrrolidine derivatives .
- Results or Outcomes : The study did not provide specific quantitative data on the results of the antitumor activity .
5. Antimicrobial Activity
- Methods of Application : The study did not provide specific details on the methods of application .
- Results or Outcomes : The study did not provide specific quantitative data on the results of the antimicrobial activity .
6. Antidepressant Activity
- Methods of Application : The study did not provide specific details on the methods of application .
- Results or Outcomes : The study did not provide specific quantitative data on the results of the antidepressant activity .
7. Inverse Agonists of the Retinoic Acid-Related Orphan Receptor γ (RORγt)
- Application Summary : This compound has been used in the synthesis of inverse agonists of the retinoic acid-related orphan receptor γ (RORγt)—a splice variant of the nuclear hormone receptor subfamily RORγ involved in autoimmune diseases .
- Methods of Application : The study demonstrated that replacing a non-stereochemical with a stereochemical group was beneficial for the activity of a new series of cis-3,4-diphenylpyrrolidine derivatives .
- Results or Outcomes : The study did not provide specific quantitative data on the results .
8. Antimicrobial Activity
- Application Summary : Pyrrolones and pyrrolidinones, which can be synthesized from tertiary amines like “5-Pyrrolidin-1-yl-1,3,4-thiadiazol-2-amine”, have shown antimicrobial activity .
- Methods of Application : The study did not provide specific details on the methods of application .
- Results or Outcomes : The study did not provide specific quantitative data on the results of the antimicrobial activity .
9. Anti-inflammatory Activity
- Application Summary : Pyrrolones and pyrrolidinones, which can be synthesized from tertiary amines like “5-Pyrrolidin-1-yl-1,3,4-thiadiazol-2-amine”, have shown anti-inflammatory activity .
- Methods of Application : The study did not provide specific details on the methods of application .
- Results or Outcomes : The study did not provide specific quantitative data on the results of the anti-inflammatory activity .
properties
IUPAC Name |
5-pyrrolidin-1-yl-1,3,4-thiadiazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4S/c7-5-8-9-6(11-5)10-3-1-2-4-10/h1-4H2,(H2,7,8) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWZJRWBCNZFSMS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NN=C(S2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00363526 |
Source


|
| Record name | 5-pyrrolidin-1-yl-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00363526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Pyrrolidin-1-yl-1,3,4-thiadiazol-2-amine | |
CAS RN |
71125-45-6 |
Source


|
| Record name | 5-pyrrolidin-1-yl-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00363526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

